![molecular formula C21H23F3N4O B11500451 2-Amino-1-(dimethylamino)-7,7-dimethyl-5-oxo-4-[4-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B11500451.png)
2-Amino-1-(dimethylamino)-7,7-dimethyl-5-oxo-4-[4-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-1-(dimethylamino)-7,7-dimethyl-5-oxo-4-[4-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound that features a quinoline core structure. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(dimethylamino)-7,7-dimethyl-5-oxo-4-[4-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of appropriate aniline derivatives with dimethylamine and subsequent cyclization to form the quinoline ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts and controlled environments to facilitate the cyclization and functionalization steps efficiently.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(dimethylamino)-7,7-dimethyl-5-oxo-4-[4-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity.
Substitution: The trifluoromethyl group and other substituents can be replaced through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new substituents.
Scientific Research Applications
2-Amino-1-(dimethylamino)-7,7-dimethyl-5-oxo-4-[4-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Its potential pharmacological properties are explored for developing new therapeutic agents.
Mechanism of Action
The mechanism by which 2-Amino-1-(dimethylamino)-7,7-dimethyl-5-oxo-4-[4-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-Amino-1,3,5-triazine: Known for its hydrogen-bonding networks and use in organocatalysis.
5-Amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbonitrile: Another trifluoromethyl-containing compound with significant biological activity.
Uniqueness
2-Amino-1-(dimethylamino)-7,7-dimethyl-5-oxo-4-[4-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is unique due to its specific combination of functional groups and the quinoline core structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C21H23F3N4O |
|---|---|
Molecular Weight |
404.4 g/mol |
IUPAC Name |
2-amino-1-(dimethylamino)-7,7-dimethyl-5-oxo-4-[4-(trifluoromethyl)phenyl]-6,8-dihydro-4H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C21H23F3N4O/c1-20(2)9-15-18(16(29)10-20)17(14(11-25)19(26)28(15)27(3)4)12-5-7-13(8-6-12)21(22,23)24/h5-8,17H,9-10,26H2,1-4H3 |
InChI Key |
XDYQYCBZWLMWDU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C(=C(N2N(C)C)N)C#N)C3=CC=C(C=C3)C(F)(F)F)C(=O)C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[5-(4-Methoxyphenyl)-3-oxocyclohex-1-en-1-yl]amino}benzonitrile](/img/structure/B11500368.png)
![2-(8,9-diethoxy-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepin-4-yl)-6-ethoxyphenol](/img/structure/B11500380.png)

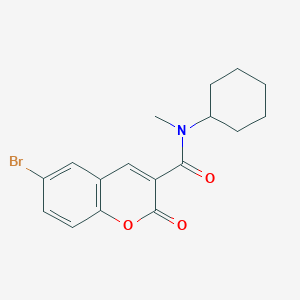
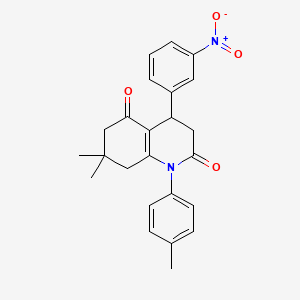
![3,4,5-trimethoxy-N-[2-(4-phenylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B11500390.png)
![8-(2-Isopropoxy-phenyl)-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]quinolin-6-one](/img/structure/B11500395.png)
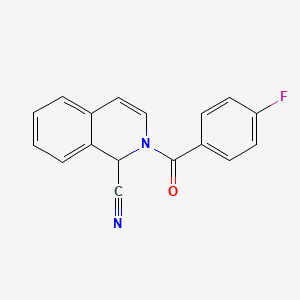
![N-[(Adamantan-1-YL)methyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carboxamide](/img/structure/B11500403.png)
![ethyl (4-{[(4-fluorophenyl)carbonyl]amino}-3,5-dimethyl-1H-pyrazol-1-yl)acetate](/img/structure/B11500411.png)

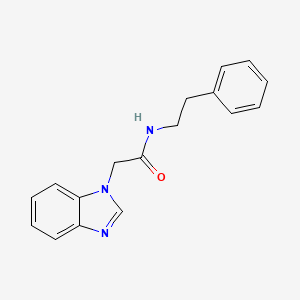
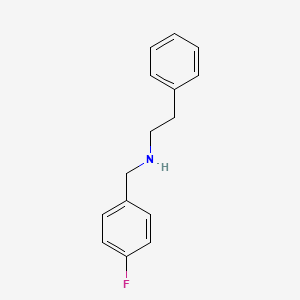
![N-(4-fluorophenyl)-2-[(4-methoxyphenyl)amino]pyridine-3-carboxamide](/img/structure/B11500435.png)
